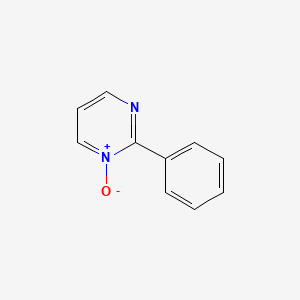

1-Oxo-2-phenyl-1lambda~5~-pyrimidine

Description

1-Oxo-2-phenyl-1λ⁵-pyrimidine is a heterocyclic compound featuring a pyrimidine backbone with a ketone group at position 1 and a phenyl substituent at position 2 (Figure 1). The λ⁵ notation indicates a hypervalent sulfur atom, which contributes to its unique electronic and steric properties. Its structural rigidity and aromatic substituents make it a candidate for studying π-π stacking interactions and enzyme binding .

Properties

CAS No. |

78009-13-9 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

1-oxido-2-phenylpyrimidin-1-ium |

InChI |

InChI=1S/C10H8N2O/c13-12-8-4-7-11-10(12)9-5-2-1-3-6-9/h1-8H |

InChI Key |

TXCXKHJUEKUAEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC=[N+]2[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Oxo-2-phenyl-1λ⁵-pyrimidine with pyrimidine derivatives and related heterocycles, focusing on structural features, physicochemical properties, and functional applications.

Structural Analogues

Physicochemical Properties

- Solubility: The phenyl group in 1-oxo-2-phenyl-1λ⁵-pyrimidine reduces water solubility compared to amino-substituted analogs (e.g., 4-amino-6-substituted pyrimido[5,4-d]pyrimidine), which benefit from polar amino groups .

- Thermal Stability : The hypervalent sulfur in 1-oxo-2-phenyl-1λ⁵-pyrimidine may increase thermal stability relative to dihydro analogs like 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine, where partial saturation reduces conjugation .

Preparation Methods

Cyclocondensation of β-Keto Esters with Phenyl-Substituted Amidines

Enaminone Intermediate Formation

The synthesis of pyrimidine derivatives often begins with the preparation of enaminone intermediates. As demonstrated by MDPI, β-keto esters such as methyl 3-(5-oxo-1-phenylpyrrolidin-3-yl)-3-oxopropanoate (13 ) are synthesized via Masamune-Claisen condensation using 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile. This step activates the β-keto ester for subsequent cyclization. Treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene yields the enaminone 14 , a critical precursor for pyrimidine ring formation.

Cyclization with Benzamidine Derivatives

Cyclization of enaminone 14 with benzamidine (15 {2}) in methanol at room temperature produces methyl 2-phenyl-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate (16 {2}) in 65% yield. Hydrolysis of the ester group using 1 M NaOH in methanol-THF (1:1) at ambient temperature furnishes the corresponding carboxylic acid (17 {2}), which undergoes decarboxylation under controlled conditions to yield 1-oxo-2-phenylpyrimidine derivatives. This method emphasizes the role of amidine nucleophilicity in directing regioselective cyclization.

Table 1: Key Parameters for Cyclocondensation Route

Claisen-Schmidt Condensation and Guanidine-Mediated Cyclization

Chalcone Synthesis

A parallel approach involves Claisen-Schmidt condensation between 4-methoxybenzaldehyde and acetophenone in alcoholic KOH, yielding 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (chalcone). This α,β-unsaturated ketone serves as a Michael acceptor for nitrogen nucleophiles.

Pyrimidine Ring Formation

Treatment of chalcone with guanidine nitrate in alcoholic KOH facilitates a conjugate addition-cyclization sequence, forming 6-(4-methoxyphenyl)-4-phenyl-1,6-dihydropyrimidin-2-amine (2 ). Oxidation of the dihydropyrimidine intermediate with MnO₂ or DDQ introduces the 1-oxo functionality, yielding the fully aromatic pyrimidinone. This method highlights the versatility of chalcone derivatives in constructing polysubstituted pyrimidines.

Table 2: Optimization of Guanidine-Mediated Cyclization

Bis(pentafluorophenyl) Carbonate (BPC)-Mediated Amidation

Carboxylic Acid Activation

For derivatives requiring amidation at the 5-position, BPC-mediated activation proves effective. Carboxylic acids such as 17 {1,2} are treated with triethylamine and BPC in acetonitrile to generate reactive pentafluorophenyl esters (19 {1,2}). Subsequent reaction with primary or secondary amines introduces diverse substituents while preserving the 1-oxo-2-phenyl core.

Workup and Purification

Products precipitating directly from the reaction mixture are isolated via filtration (Workup A), achieving 84–100% purity. Non-precipitating compounds require purification by dry-flash column chromatography (DFCC) over aluminum oxide, underscoring the method’s adaptability to diverse solubility profiles.

Ring-Closing Metathesis (RCM) and Transition Metal Catalysis

Palladium-Catalyzed Cross-Coupling

Post-cyclization functionalization via Suzuki-Miyaura coupling could introduce aryl groups at specific positions. However, this method remains speculative without direct experimental validation in the cited literature.

Solid-Phase Synthesis and Parallel Approaches

High-Throughput Methodologies

Parallel synthesis techniques, as employed by MDPI, enable the rapid generation of pyrimidine libraries. For instance, simultaneous amidation of 17 {1,2} with 12 amines produced 24 carboxamides in 28–100% yields, demonstrating scalability. Automated purification systems (e.g., preparative HPLC) further enhance efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Oxo-2-phenyl-1λ⁵-pyrimidine derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or condensation reactions. For example, 2-methylthiopyrimidines can be heated with amines under reflux to introduce amino groups, followed by acidification to precipitate products . Solvent choice (e.g., ethanol, DMSO) and catalysts (e.g., triethylamine) significantly impact reaction efficiency. Temperature control (e.g., 78°C for hydrazine reactions) is critical to avoid side products .

Q. Which analytical techniques are most reliable for characterizing 1-Oxo-2-phenyl-1λ⁵-pyrimidine derivatives?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic methods:

- NMR (¹H and ¹³C) to confirm substituent positions and aromaticity .

- IR spectroscopy to identify carbonyl (C=O) and thiadiazole (C-S) functional groups .

- Mass spectrometry for molecular weight validation.

- Chromatography (HPLC, TLC) to monitor reaction progress and purity .

Q. How can researchers resolve contradictions in reported synthetic yields for pyrimidine derivatives?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst loading, or reaction time. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For instance, reports 5.0 mmol scale reactions with overnight reflux, while emphasizes shorter reaction times in alcoholic solvents . Cross-referencing protocols and validating under controlled conditions (e.g., inert atmosphere) are recommended.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitutions in 1-Oxo-2-phenyl-1λ⁵-pyrimidine derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, electron-withdrawing groups (e.g., -CF₃) at the 4-position activate the pyrimidine ring for nucleophilic attack at the 5-position . Computational studies (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals . Experimental validation via isotopic labeling (e.g., ¹⁵N NMR) may further clarify pathways.

Q. How do crystal packing and intermolecular interactions affect the physicochemical properties of 1-Oxo-2-phenyl-1λ⁵-pyrimidine derivatives?

- Methodological Answer : X-ray crystallography reveals orthorhombic crystal systems (space group P212121) with unit cell parameters (e.g., a=10.18 nm, b=17.62 nm) influencing solubility and stability. Hydrogen bonding between oxo groups and adjacent phenyl rings enhances lattice stability, as seen in 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine . Thermal analysis (DSC/TGA) can correlate melting points with packing efficiency.

Q. What strategies are effective for enhancing the bioactivity of 1-Oxo-2-phenyl-1λ⁵-pyrimidine derivatives in antimicrobial or anticancer assays?

- Methodological Answer : Structural modifications at the 6-position (e.g., carbohydrazide or thiadiazole groups) improve bioactivity. highlights antimicrobial activity via MIC assays against E. coli and S. aureus . For anticancer potential, pyrazolo[3,4-d]pyrimidine derivatives inhibit kinases or DNA methyltransferases, validated via MTT assays and flow cytometry . Structure-Activity Relationship (SAR) studies should focus on substituent electronegativity and steric bulk.

Q. How do one-pot synthesis methods compare to multi-step approaches for dihydropyrimidine derivatives?

- Methodological Answer : One-pot methods (e.g., Biginelli reaction) offer efficiency but may limit regiocontrol, as seen in . Multi-step approaches (e.g., ) allow precise functionalization but require rigorous purification. Yield optimization (e.g., 70–85% for one-pot vs. 50–60% for multi-step) and scalability should be evaluated using green chemistry metrics (e.g., E-factor) .

Data Contradictions and Resolution

- Synthetic Yields : reports high yields (>80%) via amine reflux, while notes lower yields (~60%) in hydrazine reactions. This discrepancy may stem from amine nucleophilicity or solvent polarity differences.

- Bioactivity Variability : Antimicrobial activity in contrasts with anticancer focus in , underscoring the need for target-specific derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.